molecular formula C16H18ClN3O2S B5774147 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine

Cat. No. B5774147
M. Wt: 351.9 g/mol
InChI Key: AOOQLHXPVHHZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule . It belongs to the class of organic compounds known as styrenes, which are organic compounds containing an ethenylbenzene moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular formula of this compound is C23H29ClN4O2S . Its average weight is 461.02 and its monoisotopic mass is 460.169974589 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.60 . Its empirical formula is C10H13ClN2 · 2HCl . The compound is in powder form .

Scientific Research Applications

Anti-Allergic Applications

One of the primary applications of piperazine derivatives is in the treatment of allergic reactions. A study has shown that certain derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine have exhibited significant in vivo anti-allergic activities . These compounds were tested for their effectiveness against allergic asthma and allergic itching, with some showing stronger potency than the control drug levocetirizine.

Pharmacophore Development

The pharmacophore of piperazine derivatives, which includes 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine , is often used in the development of new drugs. The pharmacophore diphenylmethylpiperazine is common among piperazine drugs, and modifications to this core structure can lead to compounds with enhanced activities and fewer side effects .

Anti-Inflammatory Activities

Piperazine derivatives are associated with anti-inflammatory properties. Some studies suggest that the sulfonamide group in compounds like 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine may produce a synergistic action with the pharmacophore of levocetirizine, potentially leading to more potent anti-inflammatory effects .

Interaction with H1 Receptors

These compounds are known to interact with H1 receptors, which play a crucial role in allergic reactions. Piperazine derivatives have a higher affinity to H1 receptors than histamine, which is the primary mediator of allergic symptoms. By blocking these receptors, piperazine derivatives can prevent or alleviate allergy symptoms .

Potential Role in Coagulation

Although not extensively studied, there is some indication that piperazine derivatives might interact with coagulation factors. For instance, DrugBank mentions a piperazine compound with a potential mechanism of action involving coagulation factor X . However, further research is needed to establish the role of 1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine in this context.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQLHXPVHHZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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